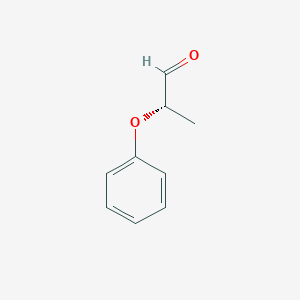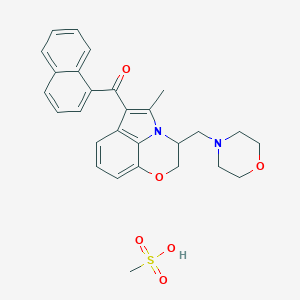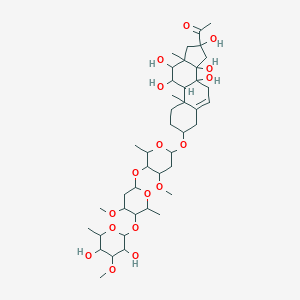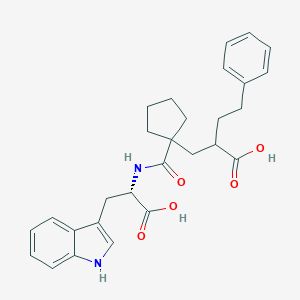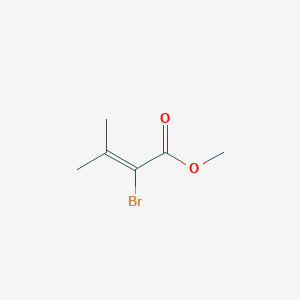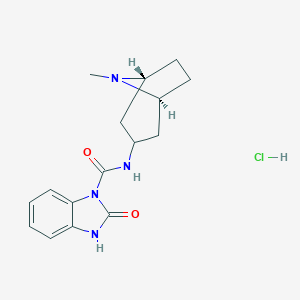
Itasetron hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Itasetron hydrochloride is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is widely used in scientific research to investigate the role of serotonin receptors in various physiological and pathological processes.
作用機序
Itasetron hydrochloride acts as a competitive antagonist of serotonin 5-HT3 receptors. It binds to the receptor site and prevents serotonin from binding, thereby blocking the downstream signaling pathways. This leads to a reduction in the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
Itasetron hydrochloride has been shown to have various biochemical and physiological effects. It can reduce the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are involved in various physiological and pathological processes. It can also reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate, blood pressure, and respiration. Additionally, Itasetron hydrochloride has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of Itasetron hydrochloride is its high selectivity for serotonin 5-HT3 receptors. This allows researchers to investigate the specific role of these receptors in various physiological and pathological processes. Additionally, Itasetron hydrochloride has a relatively long half-life, which allows for sustained receptor blockade. However, Itasetron hydrochloride has some limitations for lab experiments. It can have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, Itasetron hydrochloride can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Itasetron hydrochloride in scientific research. One area of interest is the investigation of the role of serotonin 5-HT3 receptors in the regulation of appetite and metabolism. Another area of interest is the investigation of the role of serotonin 5-HT3 receptors in the regulation of pain and inflammation. Additionally, Itasetron hydrochloride could be used in combination with other drugs to investigate potential synergistic effects. Finally, Itasetron hydrochloride could be used in studies related to the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, Itasetron hydrochloride is a valuable tool for scientific research related to the role of serotonin 5-HT3 receptors in various physiological and pathological processes. Its high selectivity for these receptors, long half-life, and anti-inflammatory and antioxidant properties make it a useful compound for investigating the underlying mechanisms of various diseases. Further research is needed to fully understand the potential of Itasetron hydrochloride in the treatment of various diseases.
合成法
Itasetron hydrochloride can be synthesized by reacting 1-(2-methoxyphenyl) piperazine with 1-chloro-3-(1-naphthyloxy) propane in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
Itasetron hydrochloride is primarily used in scientific research to investigate the role of serotonin 5-HT3 receptors in various physiological and pathological processes. It is commonly used in studies related to nausea and vomiting, anxiety, depression, and pain. It is also used in studies related to the central nervous system, cardiovascular system, and gastrointestinal system.
特性
CAS番号 |
127618-28-4 |
|---|---|
製品名 |
Itasetron hydrochloride |
分子式 |
C16H21ClN4O2 |
分子量 |
336.81 g/mol |
IUPAC名 |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H/t10?,11-,12+; |
InChIキー |
RWXRJSRJIITQAK-UHFFFAOYSA-N |
異性体SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
正規SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
関連するCAS |
123258-84-4 (Parent) |
同義語 |
(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide DAU 6215 DAU-6215 itasetron itasetron hydrochloride N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide U 98079A U-98079A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



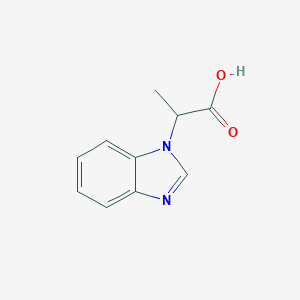
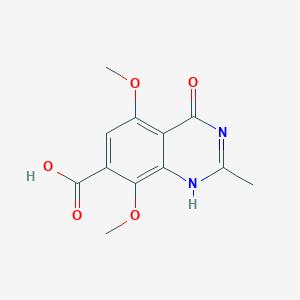

![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
